molecular formula C12H11N5O B7548535 3-(1-Benzyltriazol-4-yl)-5-methyl-1,2,4-oxadiazole

3-(1-Benzyltriazol-4-yl)-5-methyl-1,2,4-oxadiazole

Cat. No. B7548535
M. Wt: 241.25 g/mol
InChI Key: OUNZRBZECUYSMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Benzyltriazol-4-yl)-5-methyl-1,2,4-oxadiazole, commonly known as BTO, is a heterocyclic organic compound that has gained considerable attention in recent years due to its potential applications in various fields of science. BTO is a triazole derivative that contains an oxadiazole ring and a benzyl group, which imparts unique properties to the molecule.

Mechanism of Action

The mechanism of action of BTO is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. BTO has been shown to inhibit acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for cognitive function. BTO has also been shown to inhibit the growth of various bacteria and fungi, possibly through the inhibition of enzymes involved in cell wall synthesis or DNA replication.
Biochemical and Physiological Effects:
BTO has been shown to possess various biochemical and physiological effects, depending on the concentration and duration of exposure. BTO has been shown to have antioxidant activity, which may be beneficial for the treatment of various diseases that are associated with oxidative stress, such as Alzheimer's disease and cancer. BTO has also been shown to have anti-inflammatory activity, which may be beneficial for the treatment of various inflammatory diseases, such as arthritis and asthma.

Advantages and Limitations for Lab Experiments

One of the advantages of BTO is its relatively simple synthesis method, which makes it easy to produce in large quantities. BTO is also relatively stable, which makes it easy to handle and store. However, one of the limitations of BTO is its relatively low solubility in water, which may limit its applications in aqueous systems. BTO is also relatively reactive, which may limit its stability in certain conditions.

Future Directions

There are many potential future directions for the study of BTO. One possible direction is the development of BTO-based fluorescent probes for the detection of other metal ions, such as zinc and mercury. Another possible direction is the development of BTO-based photosensitizers for use in photodynamic therapy. Additionally, further studies are needed to fully understand the mechanism of action of BTO and its potential applications in various fields of science.

Synthesis Methods

BTO can be synthesized through a multistep process that involves the reaction of 4-aminobenzoic acid with benzyl bromide to produce 4-benzylamino benzoic acid. This intermediate is then reacted with thionyl chloride to produce 4-benzylamino benzoic acid chloride, which is then reacted with sodium azide to produce 4-benzylamino-1,2,3-triazole. Finally, the triazole is reacted with methyl chloroformate to produce BTO.

Scientific Research Applications

BTO has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, BTO has been shown to possess antibacterial, antifungal, and antitumor activities. BTO has also been studied as a potential drug candidate for the treatment of Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for cognitive function.
In materials science, BTO has been studied for its potential application as a fluorescent probe for the detection of metal ions. BTO has been shown to selectively bind to copper ions, which can be detected through changes in fluorescence intensity. BTO has also been studied as a potential photosensitizer for use in photodynamic therapy, a type of cancer treatment that involves the use of light to activate a photosensitizer that selectively kills cancer cells.

properties

IUPAC Name

3-(1-benzyltriazol-4-yl)-5-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O/c1-9-13-12(15-18-9)11-8-17(16-14-11)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNZRBZECUYSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CN(N=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Benzyltriazol-4-yl)-5-methyl-1,2,4-oxadiazole

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